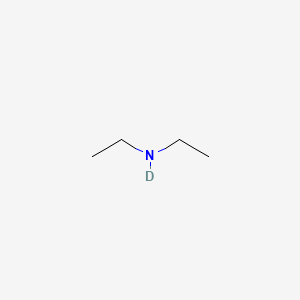

Diethylamine N-d1

Descripción general

Descripción

Diethylamine N-d1 is an organic compound with the formula C4H10DN . It has a molecular weight of 74.1430 . The compound is stable if stored under recommended conditions .

Synthesis Analysis

The synthesis of this compound involves reaction conditions with water-d2 and sodium hydride in dibutyl ether at 0 . The yield of the synthesis process is approximately 77% .Molecular Structure Analysis

The molecular structure of this compound can be represented by the IUPAC Standard InChI: InChI=1S/C4H11N/c1-3-5-4-2/h5H,3-4H2,1-2H3/i/hD . The structure can also be viewed as a 2D Mol file or a computed 3D SD file .Physical And Chemical Properties Analysis

This compound has a molecular weight of 74.1430 . It is stable if stored under recommended conditions . More detailed physical and chemical properties are not available in the current literature.Aplicaciones Científicas De Investigación

Toxicological Studies

Diethylamine has been studied for its toxicological effects, particularly in the context of inhalation exposure. Research conducted on rats and mice has demonstrated that exposure to diethylamine can result in a range of toxic effects, including lethargy, nasal and eye discharge, significant weight loss, and damage to the respiratory epithelium. These studies highlight the chemical's potential hazards and the importance of understanding its impact on health and safety (National Toxicology Program technical report series, 2011).

Cancer Therapy

Research into the use of polyamine analogs, such as N1,N11-diethylnorspermine (DENSPM), has shown promise in cancer therapy. These compounds can induce the polyamine catabolic enzyme spermidine/spermine N1-acetyltransferase (SSAT), leading to apoptotic cell death in cancer cells. Studies have explored the effectiveness of these analogs in treating various types of cancer, including breast cancer and melanoma, demonstrating their potential as therapeutic agents (Cancer Chemotherapy and Pharmacology, 2004), (Cancer research, 2001).

Radiopharmaceuticals and Contrast Agents

Diethylenetriaminepentaacetic acid (DTPA), a chelating agent related to diethylamine, has been extensively used in the development of radiopharmaceuticals and contrast agents for imaging studies. Research has focused on synthesizing new bifunctional chelating agents based on DTPA to improve the delivery and efficacy of radiopharmaceuticals. These advancements are critical for enhancing the diagnostic and therapeutic capabilities of nuclear medicine (Bioconjugate chemistry, 2002).

Materials Science

In materials science, diethylamine and its derivatives have been explored for their potential applications in synthesizing functional nanoparticles, particularly for drug delivery systems. Studies have demonstrated the ability of these nanoparticles to enhance the absorption and efficacy of various drugs, indicating the potential for improving oral delivery of therapeutic agents (Biomaterials, 2012).

Safety and Hazards

Diethylamine N-d1 is a flammable liquid . It can cause burns of eyes, skin, and mucous membranes . Thermal decomposition can lead to the release of irritating gases and vapors . Containers may explode when heated . Vapors may form explosive mixtures with air and may travel to the source of ignition and flash back .

Análisis Bioquímico

Biochemical Properties

Diethylamine N-d1 is a secondary amine, which means it can participate in a variety of biochemical reactions. It can engage in hydrogen bonding with water

Molecular Mechanism

It is known that amines can participate in a variety of chemical reactions, including Mannich reactions involving the installation of diethylaminomethyl substituents .

Temporal Effects in Laboratory Settings

There is limited information available on the temporal effects of this compound in laboratory settings. It has been observed that diethylamine, a related compound, can undergo a color change over time when used as an additive in mobile phases .

Metabolic Pathways

It is known that cyclin D1, a protein that forms active complexes with CDK4 and CDK6, can broadly promote biosynthetic pathways including glycolysis, the pentose phosphate pathway, and the purine and pyrimidine nucleotide synthesis in hepatocytes .

Propiedades

IUPAC Name |

N-deuterio-N-ethylethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H11N/c1-3-5-4-2/h5H,3-4H2,1-2H3/i/hD | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HPNMFZURTQLUMO-DYCDLGHISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]N(CC)CC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H11N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70244212 | |

| Record name | Diethylamine N-d1 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70244212 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

74.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

997-11-5 | |

| Record name | Diethylamine N-d1 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000997115 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Diethylamine N-d1 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70244212 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 997-11-5 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

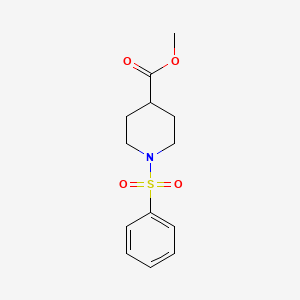

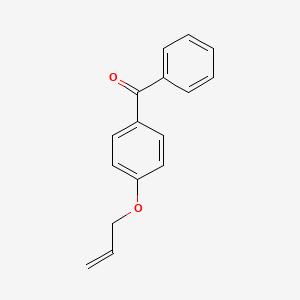

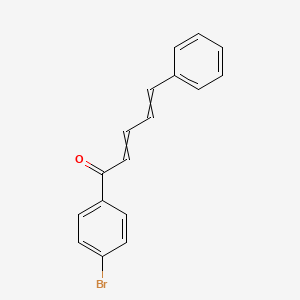

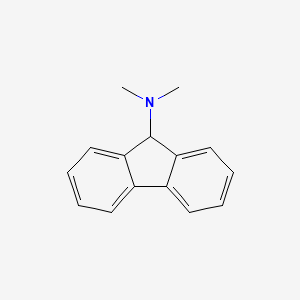

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

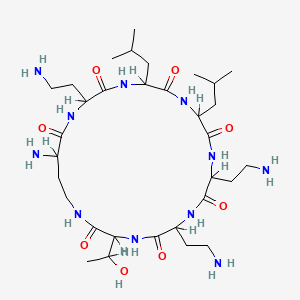

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-(Piperidin-1-ylmethyl)bicyclo[2.2.1]heptan-2-one](/img/structure/B1615908.png)

![2-(2-Ethoxyethyl)-1H-benzo[d]imidazole](/img/structure/B1615909.png)

![2,2,8-Trimethyl-4h-[1,3]dioxino[4,5-c]pyridine-5-carboxylic acid](/img/structure/B1615915.png)